

Technical Guide: Synthesis of C.I. Disperse Yellow 54

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Disperse yellow 54	
Cat. No.:	B076046	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of C.I. **Disperse Yellow 54** (CAS No. 7576-65-0), a quinophthalone dye primarily used for dyeing polyester fibers.[1][2] The document details the synthesis mechanism, available kinetic insights, experimental protocols, and quantitative data.

Introduction

Disperse Yellow 54, with the chemical formula C₁₈H₁₁NO₃, is a non-ionic dye characterized by its low water solubility, making it suitable for the high-temperature and high-pressure dyeing of hydrophobic fibers.[2] Its structure, 2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione, provides excellent light fastness and good level dyeing performance.[1][2] The synthesis of **Disperse Yellow 54** is primarily achieved through the condensation of a substituted quinoline derivative with phthalic anhydride.

Synthesis Mechanism

The core reaction for the synthesis of **Disperse Yellow 54** is a condensation reaction. Two primary synthetic routes have been identified, differing in the starting quinoline derivative.

Route 1: From 2-Methyl-3-hydroxyquinoline

Foundational & Exploratory





This route involves the direct condensation of 2-methyl-3-hydroxyquinoline with phthalic anhydride.[2][3]

Route 2: From 2-Methyl-3-hydroxyquinoline-4-carboxylic acid

An alternative synthesis utilizes 2-methyl-3-hydroxyquinoline-4-carboxylic acid as the starting material, which also undergoes condensation with phthalic anhydride.[1][3]

The reaction is typically carried out at high temperatures, often in the presence of a Lewis acid catalyst or under solvent-free conditions. While detailed mechanistic studies for this specific reaction are not extensively available in the public domain, a plausible mechanism for the acid-catalyzed condensation is proposed below.

Proposed Mechanism (Acid-Catalyzed):

- Activation of Phthalic Anhydride: The Lewis acid catalyst (e.g., ZnCl₂, AlCl₃, BF₃) coordinates
 to one of the carbonyl oxygens of phthalic anhydride, increasing the electrophilicity of the
 carbonyl carbon.
- Tautomerization of 2-Methyl-3-hydroxyquinoline: The 2-methyl-3-hydroxyquinoline undergoes tautomerization to a more reactive methylene intermediate, facilitated by the high temperature and acidic conditions.
- Nucleophilic Attack: The electron-rich methylene group of the tautomer attacks the activated carbonyl carbon of the phthalic anhydride, forming a new carbon-carbon bond.
- Intramolecular Cyclization and Dehydration: A series of intramolecular proton transfers and cyclization steps occur, followed by the elimination of two molecules of water to form the final quinophthalone structure.

Kinetics

Specific kinetic data for the synthesis of **Disperse Yellow 54**, such as reaction rate constants, order of reaction, and activation energy, are not readily available in published literature. However, studies on similar Knoevenagel condensation reactions of aromatic aldehydes suggest that these reactions generally follow second-order kinetics, being first order with respect to each reactant.[4][5] The reaction rate is influenced by the electrophilicity of the







carbonyl group and the nucleophilicity of the methylene compound. In the synthesis of **Disperse Yellow 54**, the high reaction temperatures (180-220 °C) indicate a significant activation energy barrier. The use of catalysts is crucial for achieving reasonable reaction rates, as evidenced by reports that the reaction does not proceed at 180 °C without a catalyst.[6]

Data Presentation

The following tables summarize the quantitative data gathered from various sources on the synthesis of **Disperse Yellow 54**.



Parameter	Value	Conditions	Source
Reactants			
Route 1	2-Methyl-3- hydroxyquinoline and Phthalic Anhydride	Molar ratio of Phthalic Anhydride to 2- Methyl-3- hydroxyquinoline is 2:1	[3]
Route 2	2-Methyl-3- hydroxyquinoline-4- carboxylic acid and Phthalic Anhydride	-	[1][3]
Reaction Conditions			
Temperature (Solvent- Free)	200 ± 20 °C	No solvent, no catalyst mentioned	[6]
Temperature (with Solvent)	190 - 220 °C	Solvent: Chlorobenzene, Catalyst: Zinc Chloride or Aluminum Chloride	[6]
Temperature (with Solvent)	200 °C	Solvent: Trichlorobenzene	[1]
Reaction Time	8 hours	-	[1][3]
Catalysts			
Lewis Acids	Zinc Chloride, Aluminum Chloride, BF ₃ /Et ₂ O	-	[6][7][8]

Experimental Protocols

The following are generalized experimental protocols based on patented synthesis routes.



Solvent-Free Synthesis of Disperse Yellow 54

This protocol is based on the method described in Chinese patent CN105669545A.

Materials:

- Phthalic anhydride (300 kg)
- 2-Methyl-3-hydroxyquinoline (150 kg)

Procedure:

- Charge a 2000-liter reactor with 300 kg of phthalic anhydride and 150 kg of 2-methyl-3hydroxyquinoline.[3]
- Close the feeding port and begin heating.
- At approximately 140 °C, initiate slow stirring until normal stirring can be maintained.
- Increase the temperature to 200 °C over approximately 2 hours.
- Maintain the reaction temperature at 200 °C for 8 hours.
- After the reaction is complete, transfer the hot reaction mass into a dilution tank containing 2000 liters of hot water (60-70 °C). Control the temperature in the dilution tank to not exceed 90 °C.
- Once dilution is complete, cool the mixture to approximately 80 °C while stirring.
- Grind the material using a colloid mill.
- In a neutralization kettle, adjust the pH of the slurry to 8.5 ± 0.1 with liquid caustic soda.
- Maintain the temperature for 30 minutes.
- Filter the product and wash with water.
- The resulting product is Disperse Yellow 54.



Synthesis of Disperse Yellow 54 with a Lewis Acid Catalyst

This protocol is a general representation of a catalyzed synthesis.

Materials:

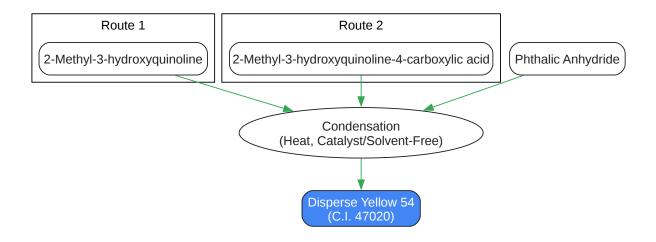
- 2-Methyl-3-hydroxyquinoline
- Phthalic anhydride
- Lewis acid catalyst (e.g., ZnCl₂, AlCl₃, or BF₃/Et₂O)
- High-boiling point solvent (e.g., trichlorobenzene)

Procedure:

- In a reaction vessel equipped with a stirrer and a reflux condenser, add 2-methyl-3hydroxyquinoline, phthalic anhydride, and the high-boiling point solvent.
- Add a catalytic amount of the Lewis acid.
- Heat the mixture to the reaction temperature (e.g., 190-220 °C).
- Maintain the reaction at this temperature with stirring for several hours, monitoring the reaction progress.
- After the reaction is complete, cool the mixture.
- Remove the solvent by steam distillation or vacuum evaporation.
- Filter the crude product.
- Wash the product with water and dry to obtain Disperse Yellow 54.

Visualizations Synthesis Pathway



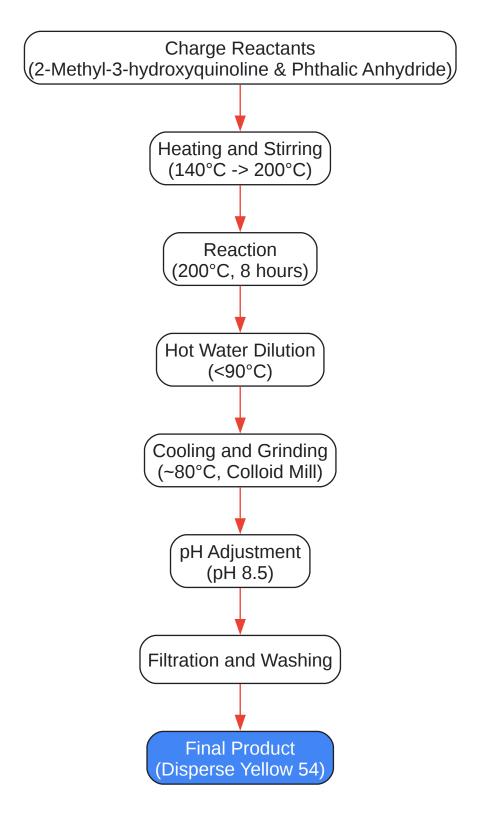


Click to download full resolution via product page

Caption: Synthesis Pathways for Disperse Yellow 54.

Experimental Workflow (Solvent-Free Method)





Click to download full resolution via product page

Caption: Experimental Workflow for Solvent-Free Synthesis.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Page loading... [guidechem.com]
- 2. echemi.com [echemi.com]
- 3. Preparation technology of dye disperse yellow 54# Eureka | Patsnap [eureka.patsnap.com]
- 4. znaturforsch.com [znaturforsch.com]
- 5. researchgate.net [researchgate.net]
- 6. CN109021607A A kind of production method of disperse yellow 54 Google Patents [patents.google.com]
- 7. Lewis Acid Catalyzed Synthesis of Quinophthalone Pigments Under Solvent-Free Conditions [scientiairanica.sharif.edu]
- 8. semanticscholar.org [semanticscholar.org]
- To cite this document: BenchChem. [Technical Guide: Synthesis of C.I. Disperse Yellow 54]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076046#disperse-yellow-54-synthesis-mechanism-and-kinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com